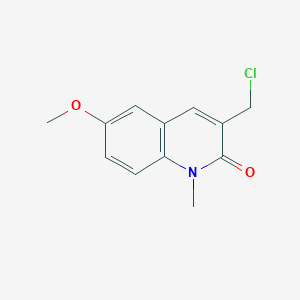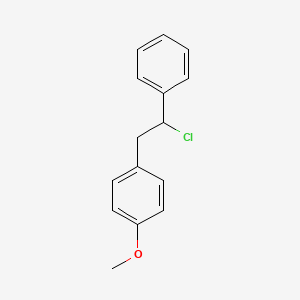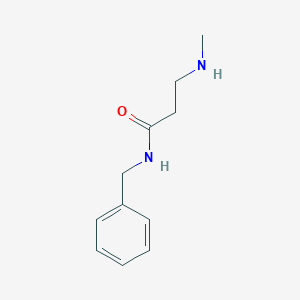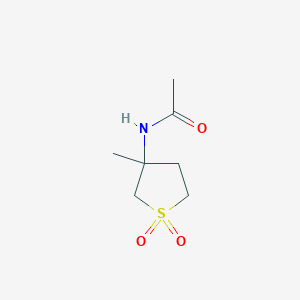![molecular formula C11H14N2S B12119747 1h-Indol-6-amine,4-[(1-methylethyl)thio]-](/img/structure/B12119747.png)
1h-Indol-6-amine,4-[(1-methylethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Indol-6-amine,4-[(1-methylethyl)thio]- is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Indol-6-amine,4-[(1-methylethyl)thio]- can be achieved through several synthetic routes. One common method involves the functionalization of the indole ring. Here is a general synthetic pathway:
Starting Material: The synthesis begins with the commercially available indole.
Nitration: The indole undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Thioether Formation: The 4-position of the indole is functionalized with a thioether group through a nucleophilic substitution reaction. This can be achieved by reacting the indole with an appropriate alkylthiol, such as isopropylthiol, in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1h-Indol-6-amine,4-[(1-methylethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The amine and thioether groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C with H₂, lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Modified indole derivatives
Substitution: Various substituted indoles depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1h-Indol-6-amine,4-[(1-methylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1h-Indol-6-amine,4-[(1-methylethyl)thio]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core is known to interact with biological macromolecules, and the presence of the amine and thioether groups can enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1h-Indol-6-amine: Lacks the thioether group, which may result in different biological activities.
4-[(1-Methylethyl)thio]-1h-indole:
1h-Indol-6-amine,4-methylthio: Similar structure but with a methylthio group instead of an isopropylthio group, which can influence its chemical properties and biological activities.
Uniqueness
1h-Indol-6-amine,4-[(1-methylethyl)thio]- is unique due to the combination of the amine and thioether groups on the indole core. This combination can result in distinct chemical reactivity and biological activities compared to other indole derivatives.
Eigenschaften
Molekularformel |
C11H14N2S |
|---|---|
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
4-propan-2-ylsulfanyl-1H-indol-6-amine |
InChI |
InChI=1S/C11H14N2S/c1-7(2)14-11-6-8(12)5-10-9(11)3-4-13-10/h3-7,13H,12H2,1-2H3 |
InChI-Schlüssel |
XSKJNBJYKNPTPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=CC(=CC2=C1C=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)
![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)


![3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid](/img/structure/B12119691.png)



![butyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12119715.png)



![N-[1-(furan-2-yl)ethyl]-2-iodoaniline](/img/structure/B12119730.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12119732.png)
